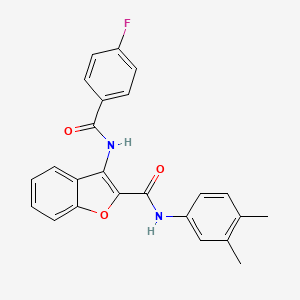

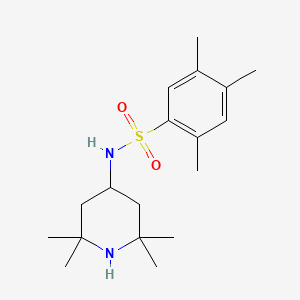

![molecular formula C20H23N5O2 B2978174 4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione CAS No. 899988-73-9](/img/structure/B2978174.png)

4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

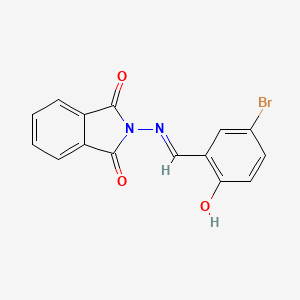

The molecular structure of this compound, based on its name, would include a purine ring (a type of nitrogen-containing heterocycle), with various substitutions at different positions. These include a methyl group at the 4-position, a phenyl group at the 7-position, and propyl groups at the 2 and 6 positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its substituents. The electron-donating methyl and propyl groups and the electron-withdrawing phenyl group could direct and influence its participation in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these structural features .Aplicaciones Científicas De Investigación

Photochemical Synthesis and Dimerization

Research has explored the photochemical synthesis of imidazole derivatives, highlighting their potential in creating new compounds through photochemical reactions. One study detailed the synthesis of 4-phenyl-3-oxazolin-5-ones and their thermal dimerization, demonstrating the utility of imidazole derivatives in generating new molecular structures (Gakis et al., 1976).

Antitumor Activity

Imidazole derivatives have been investigated for their antitumor properties. For instance, new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were synthesized and evaluated for their antitumor activity, showcasing the potential of imidazole compounds in cancer research (El-Sayed et al., 2018).

Corrosion Inhibition

Imidazole compounds have been applied as corrosion inhibitors for metals, indicating their importance in materials science. A study on the influence of pH on the efficiency of imidazole-based corrosion inhibitors of copper underlines the relevance of imidazole derivatives in protecting metals from corrosion (Ćurković et al., 2010).

Antimicrobial Activity

The synthesis and antimicrobial evaluation of imidazole-5-ones highlight the role of imidazole derivatives in developing new antimicrobial agents, providing insights into their use in combating microbial infections (Bishnoi et al., 2006).

Antinociceptive Effects

Imidazolidine derivatives, such as hydantoins, have been studied for their antinociceptive effects in animal models, indicating their potential in pain management research (Queiroz et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-4-11-23-15(14-9-7-6-8-10-14)13-25-16-17(21-19(23)25)22(3)20(27)24(12-5-2)18(16)26/h6-10,13H,4-5,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTVVPWYVOPHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

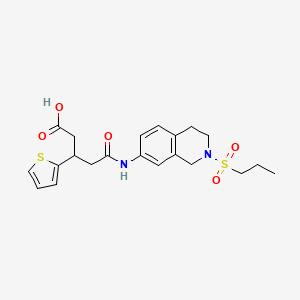

![N~1~-[2-(1-adamantyl)ethyl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2978093.png)

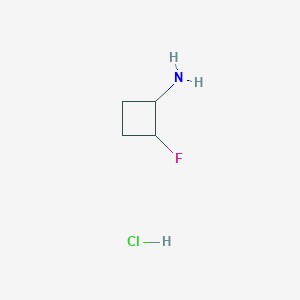

![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)

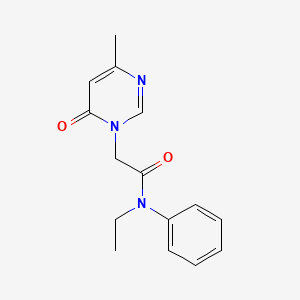

![Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2978102.png)

![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-fluorobenzyl)amino]-3-oxopropanoate](/img/structure/B2978108.png)